molecular formula C13H21NO5 B14306227 Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate CAS No. 113618-91-0

Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate

Cat. No.: B14306227
CAS No.: 113618-91-0
M. Wt: 271.31 g/mol
InChI Key: ZLQWHRDZYBBMSA-UHFFFAOYSA-N
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Description

Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes both ester and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydroxylamine forms oximes, while reduction with LiAlH4 forms alcohols.

Scientific Research Applications

Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate exerts its effects involves its functional groups. The ester groups can undergo hydrolysis, while the amine group can participate in nucleophilic substitution reactions. These reactions can lead to the formation of various intermediates and products, depending on the conditions .

Properties

CAS No.

113618-91-0

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

diethyl 2-(2-acetyl-3-aminobut-2-enyl)propanedioate

InChI

InChI=1S/C13H21NO5/c1-5-18-12(16)11(13(17)19-6-2)7-10(8(3)14)9(4)15/h11H,5-7,14H2,1-4H3

InChI Key

ZLQWHRDZYBBMSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=C(C)N)C(=O)C)C(=O)OCC

Origin of Product

United States

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